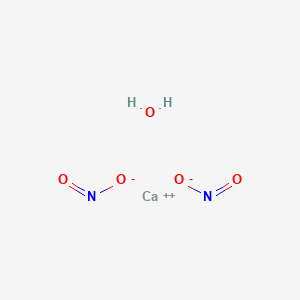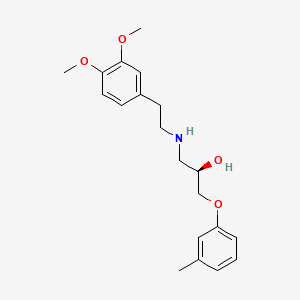
(2R,3S,5S)-3-(苄氧基)-5-(6-(苄氧基)-2-(((4-甲氧苯基)二苯甲基)氨基)-9H-嘌呤-9-基)-2-((苄氧基)甲基)环戊醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2R,3S,5S)-3-(Benzyloxy)-5-[2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6-(phenylmethoxy)-9H-purin-9-yl]-2-(benzyloxymethyl)cyclopentanol is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including benzyloxy, methoxyphenyl, and purinyl groups, which contribute to its unique chemical properties and reactivity.
科学研究应用
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, the compound’s purinyl group is of particular interest due to its structural similarity to nucleotides. This makes it a potential candidate for studying nucleotide interactions and enzyme inhibition.
Medicine
The compound’s unique structure and reactivity make it a potential lead compound for drug development. Its ability to interact with biological targets, such as enzymes and receptors, opens avenues for therapeutic applications.
Industry
In the industrial sector, the compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials. Its functional groups provide sites for further modification, enabling the design of materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5S)-3-(Benzyloxy)-5-[2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6-(phenylmethoxy)-9H-purin-9-yl]-2-(benzyloxymethyl)cyclopentanol typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key carbon-carbon and carbon-nitrogen bonds. Common synthetic routes may include:
Protection of Hydroxyl Groups: The hydroxyl groups on the cyclopentanol ring are protected using benzyl groups to prevent unwanted reactions during subsequent steps.
Formation of Purinyl Group: The purinyl group is introduced through a nucleophilic substitution reaction, where a suitable purine derivative reacts with the protected cyclopentanol intermediate.
Introduction of Methoxyphenyl Group: The methoxyphenyl group is attached via a Friedel-Crafts alkylation reaction, using a suitable methoxyphenyl derivative and a Lewis acid catalyst.
Deprotection of Hydroxyl Groups: The benzyl protecting groups are removed under hydrogenation conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and methoxyphenyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the purinyl group, converting it to a dihydropurinyl derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of dihydropurinyl derivatives.
Substitution: Formation of substituted benzyloxy derivatives.
作用机制
The mechanism of action of (2R,3S,5S)-3-(Benzyloxy)-5-[2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6-(phenylmethoxy)-9H-purin-9-yl]-2-(benzyloxymethyl)cyclopentanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s purinyl group can mimic natural nucleotides, allowing it to bind to nucleotide-binding sites on enzymes, thereby inhibiting their activity. Additionally, the methoxyphenyl group can interact with hydrophobic pockets on receptors, modulating their function.
相似化合物的比较
Similar Compounds
- (2R,3S,5S)-3-(benzyloxy)-5-(6-(benzyloxy)-2-(((4-hydroxyphenyl)diphenylmethyl)amino)-9H-purin-9-yl)-2-((benzyloxy)methyl)cyclopentanol
- (2R,3S,5S)-3-(benzyloxy)-5-(6-(benzyloxy)-2-(((4-ethoxyphenyl)diphenylmethyl)amino)-9H-purin-9-yl)-2-((benzyloxy)methyl)cyclopentanol
Uniqueness
The uniqueness of (2R,3S,5S)-3-(Benzyloxy)-5-[2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6-(phenylmethoxy)-9H-purin-9-yl]-2-(benzyloxymethyl)cyclopentanol lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the methoxyphenyl group, in particular, differentiates it from similar compounds, potentially leading to unique biological activities and applications.
属性
IUPAC Name |
(2R,3S,5S)-5-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]-6-phenylmethoxypurin-9-yl]-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H49N5O5/c1-59-43-29-27-42(28-30-43)52(40-23-13-5-14-24-40,41-25-15-6-16-26-41)56-51-54-49-47(50(55-51)62-34-39-21-11-4-12-22-39)53-36-57(49)45-31-46(61-33-38-19-9-3-10-20-38)44(48(45)58)35-60-32-37-17-7-2-8-18-37/h2-30,36,44-46,48,58H,31-35H2,1H3,(H,54,55,56)/t44-,45-,46-,48?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWZEFPIJWNPCO-WCYZHHTASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5C7CC(C(C7O)COCC8=CC=CC=C8)OCC9=CC=CC=C9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5[C@H]7C[C@@H]([C@@H](C7O)COCC8=CC=CC=C8)OCC9=CC=CC=C9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H49N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
824.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
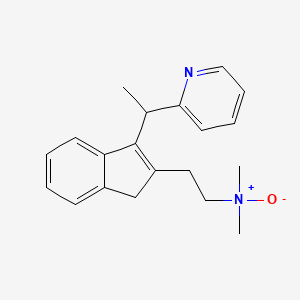
![Fructose, D-, [3H(G)]](/img/structure/B592566.png)
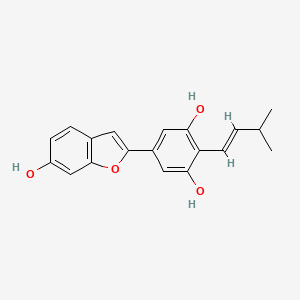
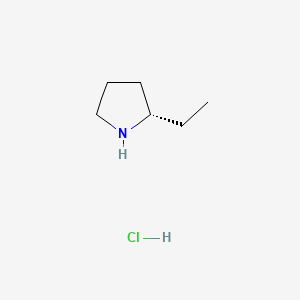
![3-ACETYL-1-[2.5-DISULFOPHENYL]-2-PYRAZDIN-5ONE,DIPOTASSIUM](/img/no-structure.png)
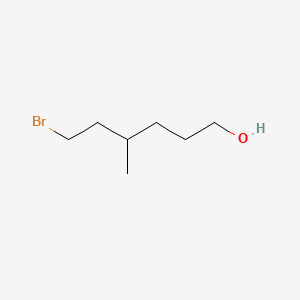
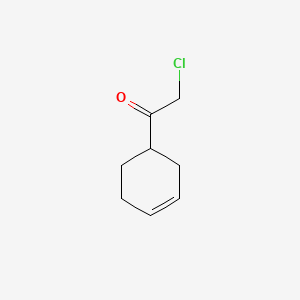


![1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-4-amine](/img/structure/B592580.png)
